

Structure Elucidation of 2-Fluoro-4-methylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzylamine

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This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of **2-Fluoro-4-methylbenzylamine**. The document details the expected data from key spectroscopic techniques, outlines experimental protocols, and presents a logical workflow for the confirmation of the molecular structure.

Molecular Structure and Properties

2-Fluoro-4-methylbenzylamine is a substituted benzylamine with the molecular formula C₈H₁₀FN and a molecular weight of 139.17 g/mol. The structure consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 4, and an aminomethyl group at position 1.

Chemical Structure:

Figure 1: Molecular Structure of 2-Fluoro-4-methylbenzylamine

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **2-Fluoro-4-methylbenzylamine**. This data is derived from computational prediction tools and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.15	t	1H	H-5
~6.95	d	1H	H-3
~6.90	d	1H	H-6
~3.85	s	2H	-CH ₂ -
~2.30	s	3H	-CH ₃
~1.60	br s	2H	-NH ₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~160 (d, ¹ JCF ≈ 245 Hz)	C-2
~139 (d, ³ JCF ≈ 5 Hz)	C-4
~130 (d, ³ JCF ≈ 8 Hz)	C-6
~126 (d, ⁴ JCF ≈ 3 Hz)	C-5
~125 (d, ² JCF ≈ 15 Hz)	C-1
~115 (d, ² JCF ≈ 22 Hz)	C-3
~40	-CH ₂ -
~20	-CH ₃

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity
~ -118	m

Table 4: Predicted Mass Spectrometry Data (EI)

m/z	Relative Intensity (%)	Assignment
139	80	[M] ⁺
122	100	[M-NH ₃] ⁺
109	40	[M-CH ₂ NH ₂] ⁺
96	30	[C ₆ H ₄ F] ⁺

Table 5: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380-3280	Medium, Broad	N-H stretch (asymmetric and symmetric)
3030	Medium	Aromatic C-H stretch
2920, 2850	Medium	Aliphatic C-H stretch
1620	Strong	N-H bend (scissoring)
1500, 1450	Strong	Aromatic C=C stretch
1250	Strong	C-F stretch
820	Strong	C-H out-of-plane bend

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of **2-Fluoro-4-methylbenzylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of **2-Fluoro-4-methylbenzylamine**.

- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire the spectrum on a 500 MHz NMR spectrometer.
 - Set the spectral width to cover a range of -1 to 10 ppm.
 - Use a 30-degree pulse width and a relaxation delay of 2 seconds.
 - Accumulate 16 scans for a good signal-to-noise ratio.
 - Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
 - Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on the same 500 MHz spectrometer (operating at 125 MHz for ^{13}C).
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Use a 30-degree pulse width and a relaxation delay of 5 seconds.
 - Accumulate at least 1024 scans.
 - Process the data with an exponential multiplication (line broadening of 1 Hz) and Fourier transform.
 - Phase and baseline correct the spectrum. Reference the CDCl_3 solvent peak to 77.16 ppm.
- ^{19}F NMR Spectroscopy:

- Acquire the spectrum on a spectrometer equipped with a fluorine probe (operating at 470 MHz for ^{19}F).
- Use a proton-decoupled pulse sequence.
- Set the spectral width to cover a range of -100 to -150 ppm.
- Use a 30-degree pulse width and a relaxation delay of 2 seconds.
- Accumulate 64 scans.
- Process the data with an exponential multiplication (line broadening of 0.5 Hz) and Fourier transform.
- Phase and baseline correct the spectrum.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **2-Fluoro-4-methylbenzylamine** in methanol (approximately 1 mg/mL).
- Electron Ionization (EI) Mass Spectrometry:
 - Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet.
 - Use a standard electron energy of 70 eV for ionization.
 - Set the ion source temperature to 200 °C.
 - Scan a mass range of m/z 40 to 400.

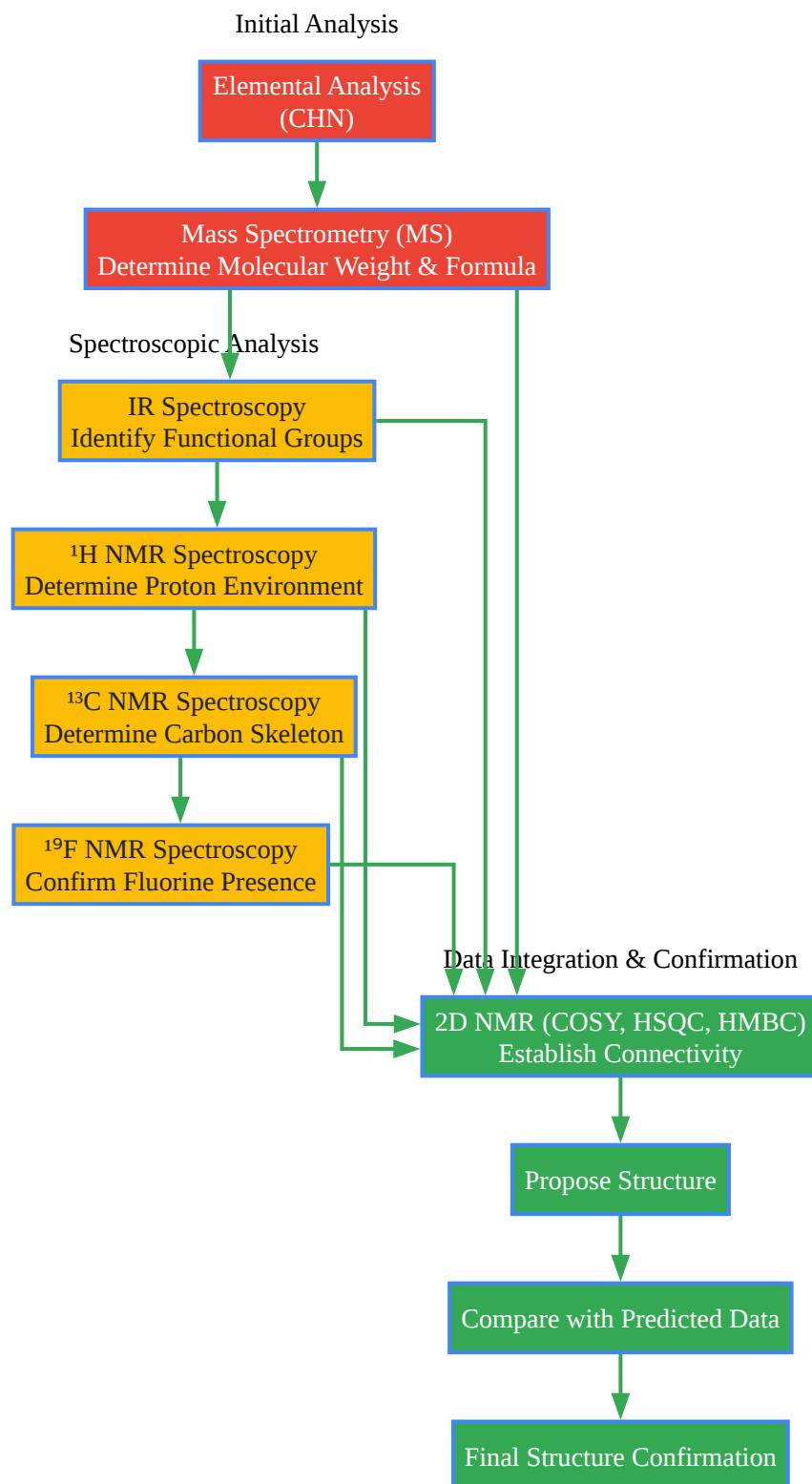
Infrared (IR) Spectroscopy

- Sample Preparation:
 - Place a drop of neat liquid **2-Fluoro-4-methylbenzylamine** between two potassium bromide (KBr) plates to form a thin film.

- Data Acquisition:
 - Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Scan the range from 4000 to 400 cm^{-1} .
 - Co-add 16 scans to improve the signal-to-noise ratio.
 - Record the spectrum in transmittance or absorbance mode.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the complete structure elucidation of **2-Fluoro-4-methylbenzylamine**, from initial analysis to final confirmation.



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Figure 2: Workflow for Structure Elucidation

This comprehensive approach, combining multiple spectroscopic techniques, allows for the unambiguous determination of the structure of **2-Fluoro-4-methylbenzylamine**. The correlation of data from each method provides a high degree of confidence in the final structural assignment.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com